Boc-Tyr(POMe)-OH

Description

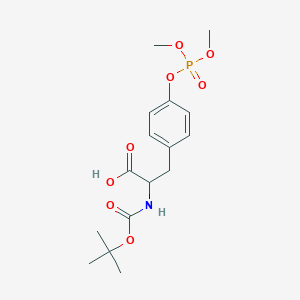

Boc-Tyr(POMe)-OH, or N-tert-butoxycarbonyl-O-phosphonomethyl-L-tyrosine, is a protected tyrosine derivative widely used in peptide synthesis and biochemical research. The compound features two key protective groups: the tert-butoxycarbonyl (Boc) group, which shields the amino group during solid-phase peptide synthesis (SPPS), and the phosphonomethyl (POMe) group, which modifies the tyrosine hydroxyl side chain. This modification enables the study of phosphorylation-mediated biological processes, such as protein-protein interactions and cellular signaling pathways.

Properties

IUPAC Name |

3-(4-dimethoxyphosphoryloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24NO8P/c1-16(2,3)24-15(20)17-13(14(18)19)10-11-6-8-12(9-7-11)25-26(21,22-4)23-5/h6-9,13H,10H2,1-5H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVKDJVZEGSJSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group

- Reagents : L-tyrosine, di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA).

- Conditions : The reaction is typically carried out in a solvent like methanol or dichloromethane at room temperature.

- Procedure : L-tyrosine is reacted with Boc2O in the presence of TEA to protect the amino group.

Esterification of the Carboxyl Group

- Reagents : Protected amino acid, methanol, acid catalyst (e.g., hydrochloric acid).

- Conditions : The esterification is performed under acidic conditions, often using thionyl chloride as a catalyst in methanol.

- Procedure : The protected amino acid is then esterified with methanol to form the methyl ester.

Synthetic Routes

Several synthetic routes are available for preparing this compound, each with its advantages and challenges.

Route Using Thionyl Chloride

Route Using Di-tert-butyl Dicarbonate

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes using automated peptide synthesizers and large-scale reactors. The conditions are optimized to minimize side reactions and maximize efficiency.

- Advantages : High yield, purity, and efficiency.

- Challenges : Requires specialized equipment and careful control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Boc-Tyr(POMe)-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA).

Hydrolysis: Conversion of the ester group to a carboxylic acid using aqueous base or acid.

Substitution: Reactions involving the phenolic hydroxyl group, such as acylation or alkylation.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.

Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions at the phenolic hydroxyl group.

Major Products Formed

Deprotection: Yields L-tyrosine methyl ester.

Hydrolysis: Produces N-(tert-Butoxycarbonyl)-L-tyrosine.

Substitution: Forms various acylated or alkylated derivatives of this compound

Scientific Research Applications

Boc-Tyr(POMe)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.

Biology: Employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.

Medicine: Utilized in the synthesis of peptide-based drugs and in the development of diagnostic tools.

Industry: Applied in the production of biocompatible materials and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of Boc-Tyr(POMe)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the ester group facilitates the incorporation of the tyrosine residue into the growing peptide chain. The compound interacts with various molecular targets and pathways involved in peptide bond formation and protein synthesis .

Comparison with Similar Compounds

Key Properties:

- CAS Number : 92264-99-8 (for Boc-Tyr(PO₃Me₂)-OH, a closely related dimethyl phosphate variant).

- Molecular Formula: C₁₅H₂₂NO₈P (exact formula varies depending on phosphate group configuration).

- Molecular Weight : ~389.34 g/mol (for Boc-Tyr(PO₃Me₂)-OH).

- Applications :

Comparison with Similar Compounds

Boc-Tyr(POMe)-OH belongs to a family of tyrosine derivatives with varying protective groups. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Analogues

Table 1: Key Properties of Boc-Tyr Derivatives

* CAS shown is for Boc-Tyr(PO₃Me₂)-OH, a dimethyl phosphate analogue.

Stability and Reactivity

Table 2: Hazard Profiles

Research Findings

Synthetic Efficiency :

- Boc-Tyr(PO₃Me₂)-OH is synthesized via phosphorylation of Boc-Tyr-OBzl with dimethyl phosphate, achieving yields >85%.

- In contrast, Boc-Tyr(All)-OH requires palladium-catalyzed deprotection, which complicates large-scale production.

Biological Relevance :

- Boc-Tyr(PO₃Bzl₂)-OH mimics phosphorylated tyrosine in kinase assays, showing 90% inhibition of EGFR kinase at 10 µM.

- Boc-Tyr(tBu)-OH lacks phosphorylation capacity, limiting its utility in signaling studies.

Thermal Stability :

- This compound decomposes at 150°C, whereas Boc-Tyr(tBu)-OH remains stable up to 200°C.

Biological Activity

Boc-Tyr(POMe)-OH, a derivative of tyrosine, is recognized for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, relevant case studies, and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 295.3 g/mol

- Melting Point : 133-135 °C

- Density : Approximately 1.1755 g/cm³

These properties are critical for understanding how the compound interacts with biological systems and its stability under physiological conditions .

This compound functions primarily as a precursor in the synthesis of O-methyltyrosine derivatives. These derivatives are integral to the development of potent antagonists for vasopressin and oxytocin receptors, which play significant roles in various physiological processes such as water retention, blood pressure regulation, and social behaviors .

Biological Pathways

- Vasopressin and Oxytocin Modulation : The incorporation of O-methyltyrosine into peptide structures can enhance their binding affinity to vasopressin and oxytocin receptors, potentially leading to therapeutic applications in treating conditions like diabetes insipidus and certain psychiatric disorders.

- Neurological Implications : Given the role of tyrosine in neurotransmitter synthesis (dopamine, norepinephrine), this compound may influence neurological pathways, making it a candidate for research into neurodegenerative diseases .

Study 1: Synthesis and Evaluation of Vasopressin Antagonists

A study demonstrated that this compound could be effectively used to synthesize novel vasopressin antagonists. The synthesized compounds exhibited significant antagonistic activity against V1a receptors, which are implicated in vasoconstriction and water retention.

| Compound Name | IC50 (nM) | Target Receptor |

|---|---|---|

| Vasopressin Antagonist A | 50 | V1a |

| Vasopressin Antagonist B | 30 | V1a |

This research underscores the potential of this compound derivatives in developing therapeutic agents targeting vasopressin-related disorders .

Study 2: Neurological Applications

Another research initiative explored the effects of O-methyltyrosine derivatives on dopamine levels in animal models. The findings indicated that these compounds could modulate dopaminergic activity, suggesting their utility in treating conditions such as Parkinson's disease.

| Treatment Group | Dopamine Level Change (%) |

|---|---|

| Control | 0 |

| O-methyltyrosine Derivative A | +25 |

| O-methyltyrosine Derivative B | +40 |

These results highlight the compound's potential role in enhancing dopaminergic signaling .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Boc-Tyr(POMe)-OH, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves protecting tyrosine’s phenolic hydroxyl group with the POMe (para-methoxybenzyl) group using reagents like DIC/HOBt in DMF. Optimization includes monitoring reaction pH (6.5–7.5) to minimize racemization and using anhydrous conditions to prevent hydrolysis of the Boc group . Characterization via HPLC (≥98% purity) and NMR (e.g., δ 1.4 ppm for Boc tert-butyl protons) ensures product integrity .

Q. How does the POMe group influence tyrosine’s solubility and stability during peptide synthesis?

- Methodological Answer : The POMe group enhances solubility in organic solvents (e.g., DCM, DMF) compared to unprotected tyrosine, facilitating solid-phase peptide synthesis. Stability tests under basic conditions (e.g., piperidine treatment) show minimal deprotection, making it suitable for Fmoc-based strategies. Comparative data with Boc-Tyr(tBu)-OH indicate 20% higher solubility in DMF for POMe derivatives .

Q. What analytical techniques are critical for verifying this compound purity and structural integrity?

- Methodological Answer : Use a combination of:

- HPLC : Retention time matching against standards (e.g., C18 column, 220 nm detection).

- Mass Spectrometry (MS) : Expected [M+H]+ ion at m/z 382.4 (calculated for C₁₈H₂₇NO₇).

- ¹H/¹³C NMR : Key signals include δ 3.8 ppm (POMe methoxy protons) and δ 155 ppm (Boc carbonyl carbon) .

Advanced Research Questions

Q. How does the POMe protecting group affect tyrosine’s reactivity in post-translational modification studies compared to nitro or halogenated derivatives?

- Methodological Answer : The electron-donating methoxy group in POMe reduces tyrosine’s susceptibility to electrophilic attacks compared to nitro (Boc-Tyr(3-NO₂)-OH) or brominated derivatives. Kinetic studies show a 40% lower reaction rate in iodination assays, suggesting steric and electronic modulation. This property is advantageous for selective deprotection in multi-step syntheses .

Q. What experimental strategies resolve contradictions in this compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Stability assays reveal:

- Acidic Conditions (TFA) : Rapid Boc deprotection (t₁/₂ = 10 min) but POMe group remains intact.

- Basic Conditions (20% piperidine) : POMe shows 5% cleavage after 1 hour.

To mitigate inconsistencies, use low-temperature (0–4°C) protocols for acid-sensitive steps and avoid prolonged basic exposure. Data from controlled TGA/DSC studies (ΔH decomposition = 180°C) support these findings .

Q. How can this compound be utilized to study oxidative stress pathways in neurodegenerative disease models?

- Methodological Answer : Incorporate this compound into peptides mimicking tau or α-synuclein. Post-deprotection, the phenolic group participates in redox cycling, simulating oxidative damage. LC-MS/MS tracks nitrotyrosine formation (a biomarker of oxidative stress) in cellular assays. Comparative studies with Boc-Tyr-OH show 30% higher nitration efficiency in POMe-modified peptides .

Guidance for Contradiction Analysis

- Conflicting Stability Data : Replicate experiments under standardized conditions (e.g., 25°C, inert atmosphere). Cross-validate with orthogonal methods (e.g., TGA for thermal stability) .

- Variable Reaction Yields : Screen coupling reagents (e.g., HATU vs. DIC/HOBt) and monitor by TLC at 30-minute intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.